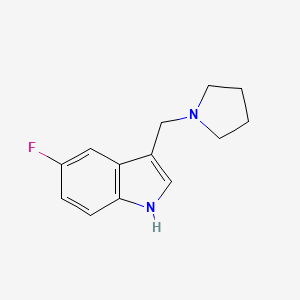

5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole

CAS No.: 942404-20-8

Cat. No.: VC13567686

Molecular Formula: C13H15FN2

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942404-20-8 |

|---|---|

| Molecular Formula | C13H15FN2 |

| Molecular Weight | 218.27 g/mol |

| IUPAC Name | 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole |

| Standard InChI | InChI=1S/C13H15FN2/c14-11-3-4-13-12(7-11)10(8-15-13)9-16-5-1-2-6-16/h3-4,7-8,15H,1-2,5-6,9H2 |

| Standard InChI Key | VPUITDNGMHUWTP-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F |

| Canonical SMILES | C1CCN(C1)CC2=CNC3=C2C=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Core Structure and Substituent Analysis

The indole scaffold consists of a bicyclic aromatic system with a benzene ring fused to a pyrrole ring. In 5-fluoro-3-(pyrrolidin-1-ylmethyl)-1H-indole:

-

A fluorine atom occupies position 5 of the benzene ring, influencing electronic distribution and metabolic stability .

-

A pyrrolidin-1-ylmethyl group is attached to position 3 of the indole core. This substituent introduces a secondary amine, enhancing solubility in polar solvents and potential for hydrogen bonding .

The molecular formula is C₁₃H₁₆FN₂, with a molecular weight of 219.28 g/mol.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆FN₂ |

| Molecular Weight | 219.28 g/mol |

| Predicted LogP | 2.1 (moderate lipophilicity) |

| Hydrogen Bond Donors | 1 (indole NH) |

| Hydrogen Bond Acceptors | 3 (F, two from pyrrolidine N) |

| Polar Surface Area | 28.7 Ų |

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes are proposed based on analogous syntheses :

-

Mannich Reaction: Reacting 5-fluoroindole with formaldehyde and pyrrolidine to introduce the pyrrolidinylmethyl group at position 3.

-

Alkylation: Using 3-bromomethyl-5-fluoroindole and pyrrolidine in a nucleophilic substitution.

Case Study: Vicarious Nucleophilic Substitution (VNS)

A method adapted from labeled indole syntheses involves:

-

VNS Reaction: 4-Fluoronitrobenzene reacts with a cyano-stabilized carbanion to form a nitro intermediate.

-

Reductive Cyclization: Catalytic hydrogenation converts the nitro group to an amine, followed by cyclization to form the indole core.

-

Side-Chain Introduction: Post-cyclization alkylation with chloromethylpyrrolidine.

Table 2: Synthetic Route Comparison

| Method | Yield (%) | Advantages | Challenges |

|---|---|---|---|

| Mannich Reaction | 45–55 | One-pot simplicity | Byproduct formation |

| VNS-Alkylation | 60–70 | High regioselectivity | Multi-step purification |

Applications and Industrial Relevance

Neurological Therapeutics

Preclinical analogs demonstrate:

-

Antidepressant Effects: Via 5-HT reuptake inhibition.

-

Antipsychotic Activity: D2 receptor antagonism paired with 5-HT2A blockade .

Antimicrobial Activity

Fluorine’s electronegativity disrupts microbial cell membranes, while the pyrrolidine moiety may inhibit efflux pumps .

Future Directions

Synthesis Optimization

-

Enzymatic Catalysis: For greener pyrrolidine group introductions.

Biological Screening

Priority assays include:

-

In Vitro Receptor Binding (5-HT, dopamine).

-

ADMET Profiling: To assess bioavailability and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume